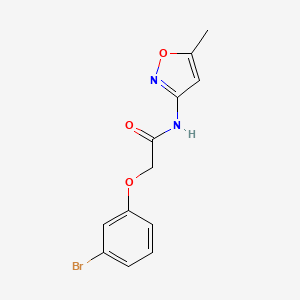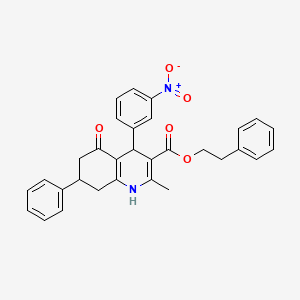
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, also known as SERT inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the inhibition of the serotonin transporter (N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine are primarily related to its inhibition of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. The compound has been shown to increase the levels of extracellular serotonin in the brain, leading to an increase in serotonin signaling. This increase in serotonin signaling has been associated with improvements in mood, reductions in anxiety, and reductions in drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine in laboratory experiments. The compound has a relatively short half-life, making it difficult to use in long-term studies. Additionally, the compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. One area of interest is the potential use of the compound in the treatment of substance abuse disorders, particularly cocaine addiction. Additionally, there is interest in the development of more potent and selective N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Finally, there is interest in the study of the long-term effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine on brain function and behavior, particularly with regards to its potential use as a treatment for mood disorders.
Métodos De Síntesis
The synthesis of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the reaction of 2,2-diphenylethylamine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine.
Aplicaciones Científicas De Investigación
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the reuptake of serotonin, making it a potential treatment for depression, anxiety, and other mood disorders. Additionally, the compound has been studied for its potential use in the treatment of substance abuse disorders, particularly cocaine addiction.
Propiedades
IUPAC Name |
N-(2,2-diphenylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-2-15-24-16-13-21(14-17-24)23-18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-23H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELSOOBFHKAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diphenylethyl)-1-propyl-piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4985485.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)


![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)